(O-Tolyl)triphenylsilane
CAS No.: 746-12-3
Cat. No.: VC16045829
Molecular Formula: C25H22Si
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 746-12-3 |
|---|---|
| Molecular Formula | C25H22Si |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | (2-methylphenyl)-triphenylsilane |
| Standard InChI | InChI=1S/C25H22Si/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3 |
| Standard InChI Key | PJMJVVNHZOADSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Electronic Characteristics
The molecular structure of (O-Tolyl)triphenylsilane consists of a central silicon atom covalently bonded to three phenyl rings and one o-tolyl group (ortho-methylphenyl). The o-tolyl substituent introduces significant steric bulk near the silicon center, which influences its reactivity by hindering access to the silicon-hydrogen (Si–H) bond. Electronic effects arise from the electron-donating methyl group on the o-tolyl ring, which slightly increases the electron density at the silicon atom compared to triphenylsilane . This combination of steric and electronic modulation enables selective reactivity in environments where less hindered silanes might undergo indiscriminate transformations.
Synthetic Methodologies
Grignard Reagent-Based Synthesis
A classical approach to synthesizing unsymmetrical silanes involves the sequential alkylation or arylation of silicon hydrides using Grignard reagents. For (O-Tolyl)triphenylsilane, this method typically begins with triphenylchlorosilane, which reacts with an o-tolylmagnesium bromide reagent in tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the Grignard reagent displaces the chloride atom, yielding the target compound . This method offers moderate to high yields (60–85%) and is particularly effective for introducing bulky aryl groups due to the favorable kinetics of Grignard reactions with chlorosilanes .
Nickel-Catalyzed Hydrosilylation
Recent developments in transition metal catalysis have enabled the direct functionalization of silanes. In one protocol, nickel(II) chloride catalyzes the hydrosilylation of unconjugated enones using triphenylsilane derivatives. For (O-Tolyl)triphenylsilane, this method involves reacting the silane with an enone in the presence of a nickel catalyst and a Lewis base such as tert-butyl isocyanide (t-BuNC). The reaction proceeds at 120°C in xylene, achieving yields up to 79% . The steric profile of the o-tolyl group enhances regioselectivity, favoring the formation of β-silylated products over alternative isomers .
Reactivity and Mechanistic Insights
Hydrosilylation Reactions
(O-Tolyl)triphenylsilane participates in nickel-catalyzed hydrosilylation reactions, where the Si–H bond adds across unsaturated substrates like alkenes or ketones. Mechanistic studies suggest a radical pathway initiated by single-electron transfer from the nickel catalyst to the silane, generating a silicon-centered radical intermediate . The o-tolyl group’s steric bulk stabilizes this intermediate, reducing side reactions such as homocoupling. For example, in the hydrosilylation of 1-(naphthalen-2-yl)pent-4-en-1-one, the reaction selectively forms the β-silylated product with 79% yield .
Photocatalytic Oxidation
Under visible light irradiation, (O-Tolyl)triphenylsilane undergoes oxidation to form the corresponding silanol. A four-coordinated organoboron photocatalyst, aminoquinoline diarylboron (AQDAB), facilitates this transformation by generating reactive oxygen species under oxygen atmospheres . The reaction proceeds at room temperature, achieving moderate yields (68–88%) and demonstrating compatibility with gram-scale synthesis . Comparative studies reveal that electron-donating groups like the o-tolyl moiety slightly accelerate oxidation rates compared to phenyl substituents, likely due to enhanced radical stability .
Applications in Organic Synthesis and Materials Science
Silyl Protecting Groups
The steric bulk of (O-Tolyl)triphenylsilane makes it an effective protecting group for alcohols and amines. Unlike smaller silanes, it resists premature cleavage under basic or acidic conditions, enabling its use in multi-step syntheses. For instance, it has been employed to protect hydroxyl groups in polyol derivatives during glycosylation reactions, where its stability ensures high yields and minimal side reactions .
Polymer and Material Functionalization
Comparative Analysis with Related Silanes
The table below contrasts (O-Tolyl)triphenylsilane with structurally similar compounds, highlighting key differences in reactivity and applications:
| Compound | Structure Description | Reactivity Profile | Primary Applications |
|---|---|---|---|
| Triphenylsilane | Three phenyl groups | High reducing ability | Reducing agent, polymer cross-linking |
| Diphenyldimethylsilane | Two phenyl, two methyl groups | Moderate steric hindrance | Intermediate in silicone synthesis |
| (O-Tolyl)triphenylsilane | Three phenyl, one o-tolyl group | Selective hydrosilylation, oxidation | Protecting groups, catalytic applications |
| Phenyltrimethylsilane | One phenyl, three methyl groups | Low steric hindrance | Volatile silicone precursors |
Key Insight: The o-tolyl group in (O-Tolyl)triphenylsilane enhances selectivity in catalytic reactions while maintaining thermal stability, making it superior to less hindered silanes in applications requiring precise control .
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